4-Bromo-2-fluorobenzamide
Overview
Description
4-Bromo-2-fluorobenzamide is a chemical compound with the molecular formula C7H5BrFNO and a molecular weight of 218.025 g/mol . It is used as a reagent in the synthesis of various compounds .
Synthesis Analysis
The synthesis of 4-Bromo-2-fluorobenzamide involves the reaction of 4-bromo-2-fluorobenzonitrile with acidic alumina (Al2O3) and methanesulfonic acid .Molecular Structure Analysis
The IUPAC name for 4-Bromo-2-fluorobenzamide is the same, and its InChI Key is MJDRFCPNHLHNON-UHFFFAOYSA-N . The SMILES representation is C1=CC(=C(C=C1Br)F)C(=O)N .Chemical Reactions Analysis
4-Bromo-2-fluorobenzamide is used as a reagent to synthesize tricyclic dihydroquinazolinones, which act as anti-obesity agents . It is also used to synthesize imidazole pyrimidine amides, which act as cyclin-dependent kinase inhibitors .Physical And Chemical Properties Analysis
4-Bromo-2-fluorobenzamide has a molecular weight of 218.02 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass and monoisotopic mass are 216.95385 g/mol . The topological polar surface area is 43.1 Ų . It has a heavy atom count of 11 .Scientific Research Applications
Organic Synthesis
4-Bromo-2-fluorobenzamide: is a valuable building block in organic synthesis. It can be used to introduce the 4-bromo-2-fluorophenyl moiety into larger molecules. This compound is particularly useful in the synthesis of various heterocyclic compounds , which are a staple in pharmaceutical research and development .
Medicinal Chemistry
In medicinal chemistry, 4-Bromo-2-fluorobenzamide serves as a precursor for the development of potential therapeutic agents. Its incorporation into drug-like molecules can lead to the discovery of new medicines, especially in the realm of anticancer and antiviral drugs .
Material Science
This compound finds applications in material science due to its ability to act as a polymerization inhibitor . It can be used to control the growth of polymers, which is crucial in the production of plastics and resins with specific properties .
Analytical Chemistry
4-Bromo-2-fluorobenzamide: can be used as a standard or reference compound in various analytical chemistry applications. Its well-defined structure and properties make it suitable for use in mass spectrometry and NMR spectroscopy as a means to identify and quantify other substances .
Agricultural Chemistry
In the field of agricultural chemistry, this compound could be explored for the development of new pesticides or herbicides . The bromo and fluoro substituents are often seen in compounds that exhibit biological activity against a range of pests .
Environmental Science
The environmental fate of 4-Bromo-2-fluorobenzamide can be studied to understand its degradation and bioaccumulation potential. This is important for assessing the environmental impact of new chemicals before they are introduced into the market .
Safety and Hazards
4-Bromo-2-fluorobenzamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers The relevant papers retrieved do not provide additional information on 4-Bromo-2-fluorobenzamide .
Mechanism of Action
Target of Action
4-Bromo-2-fluorobenzamide is used as a reagent to synthesize various compounds that act on specific targets. For instance, it is used to synthesize tricyclic dihydroquinazolinones, which act as anti-obesity agents . It is also used to synthesize imidazole pyrimidine amides, which act as cyclin-dependent kinase inhibitors . These targets play crucial roles in metabolic regulation and cell cycle progression, respectively.
Mode of Action
These compounds interact with their targets, leading to changes in their function and ultimately influencing biological processes .
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-2-fluorobenzamide are dependent on the compounds it helps synthesize. For example, tricyclic dihydroquinazolinones may influence pathways related to metabolism and energy expenditure, contributing to their anti-obesity effects . Similarly, imidazole pyrimidine amides, as cyclin-dependent kinase inhibitors, can affect cell cycle regulation pathways .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . The impact of these properties on the compound’s bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of 4-Bromo-2-fluorobenzamide are largely determined by the compounds it is used to synthesize. For instance, tricyclic dihydroquinazolinones may have anti-obesity effects, potentially influencing fat metabolism at the cellular level . Imidazole pyrimidine amides, on the other hand, can inhibit cyclin-dependent kinases, potentially affecting cell cycle progression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-fluorobenzamide. For instance, it is recommended to store the compound in a dark place, sealed in dry conditions, and at room temperature . These conditions help maintain the stability of the compound, ensuring its efficacy when used in chemical reactions .
properties
IUPAC Name |
4-bromo-2-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDRFCPNHLHNON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378381 | |
Record name | 4-Bromo-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
292621-45-5 | |
Record name | 4-Bromo-2-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=292621-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluorobenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2-fluorobenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Bromo-2-fluorobenzamide itself is not studied as an active compound in the provided research. Instead, it serves as a crucial tool for determining the absolute configuration of the synthesized S-2 enantiomers. Researchers created a derivative by reacting the (+)-enantiomer of S-2 with 4-bromo-2-fluorobenzoyl chloride. This derivative was then subjected to X-ray analysis, allowing for the definitive assignment of its three-dimensional structure []. Knowing the structure of the (+)-enantiomer derivative enabled the researchers to indirectly determine the absolute configurations of both the (+) and (-) enantiomers of the original S-2 molecule.
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